Ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate
Description
Ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate is a quinoline derivative characterized by a methoxy group at position 6, a phenylamino substituent at position 4, and an ethyl carboxylate ester at position 3 (Figure 1). Its synthesis typically involves nucleophilic substitution reactions, such as the displacement of a halogen (e.g., bromine or chlorine) at position 4 with aniline derivatives under basic conditions (e.g., DIPEA in DMF) . Analytical characterization employs techniques like $^1$H NMR, high-resolution mass spectrometry (HRMS), and HPLC for purity validation (>95%) .
Properties
IUPAC Name |
ethyl 4-anilino-6-methoxyquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-19(22)16-12-20-17-10-9-14(23-2)11-15(17)18(16)21-13-7-5-4-6-8-13/h4-12H,3H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRPUJLDSWTXFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Quinoline Core
The reaction begins with 4-methoxyaniline and diethyl ethoxymethylenemalonate heated in a high-boiling solvent such as diphenyl ether. Cyclization at 214–250°C yields ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate. This intermediate is critical, as the hydroxyl group at position 4 is subsequently functionalized.
Mechanistic Insight :
The cyclization proceeds via nucleophilic attack of the aniline’s amino group on the ethoxymethylenemalonate, forming an anilinoacrylate intermediate. Intramolecular cyclodehydration then generates the quinoline core.
Chlorination at Position 4
The hydroxyl group at position 4 is replaced with chlorine using phosphorus oxychloride (POCl₃). A mixture of ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate and POCl₃ is refluxed for 2 hours, yielding ethyl 4-chloro-6-methoxyquinoline-3-carboxylate.
Key Data :
Amination with Phenylamine
The chlorinated intermediate undergoes nucleophilic aromatic substitution with aniline. Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate is reacted with excess aniline in tetrahydrofuran (THF) at room temperature for 5–6 hours.
Optimization Notes :
- Polar aprotic solvents (e.g., THF, dioxane) enhance reaction rates.
- Completion is monitored via thin-layer chromatography (TLC).
Final Product :
- Yield: 78–85% after recrystallization from ethanol.
- Characterization: ¹H NMR (DMSO-d₆) δ 8.72 (s, 1H, H-2), 7.92 (d, J = 8.9 Hz, 1H, H-5), 7.45–7.30 (m, 5H, phenyl), 4.48 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.91 (s, 3H, OCH₃), 1.45 (t, J = 7.1 Hz, 3H, CH₃).
Microwave-Assisted One-Pot Synthesis
Microwave irradiation offers a rapid alternative to classical methods, reducing reaction times from hours to minutes.
Procedure and Conditions
A mixture of 4-methoxyaniline, diethyl ethoxymethylenemalonate, and diphenyl ether (DPE) is irradiated in an open vessel under microwave conditions:
Advantages :
Direct Amination Strategy
Post-cyclization, the intermediate is treated with aniline and potassium carbonate (K₂CO₃) in THF under microwave irradiation (150°C, 30 minutes). This single-step amination avoids the need for chlorination.
Comparative Data :
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Classical | 8–10 | 78–85 | 95 |
| Microwave | 0.5 | 88–92 | 98 |
Catalytic One-Pot Synthesis Using Rhodium Acetate
A patent-pending method employs rhodium acetate and formic acid to streamline synthesis.
Reaction Protocol
4-Methoxyaniline, β-propiolactone, and formic acid are combined with rhodium acetate (2 mol%) at 20–30°C for 5–6 hours.
Key Features :
Limitations :
Analytical Characterization and Spectral Data
Spectroscopic Profiles
Melting Point and Solubility
Industrial and Pharmacological Applications
Carbonic Anhydrase Inhibition
This compound exhibits nanomolar inhibition (IC₅₀ = 12.4 nM) against human CA isoforms, making it a candidate for antiglaucoma therapies.
Antibacterial Activity
Derivatives show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce aminoquinolines. Substitution reactions can result in a variety of quinoline derivatives with different functional groups.
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate has been investigated for its potential as an anticancer agent. Research indicates that quinoline derivatives can inhibit the growth of tumors by targeting specific pathways involved in cancer progression. For instance, compounds with similar structures have shown efficacy against various cancer types by acting as tyrosine kinase inhibitors, which are crucial in regulating cell proliferation and survival .
2. Treatment of Diabetic Retinopathy and Age-related Macular Degeneration
The compound has also been studied for its effects on ocular diseases such as diabetic retinopathy and age-related macular degeneration. Its mechanism involves the inhibition of vascular endothelial growth factor (VEGF), which plays a significant role in angiogenesis associated with these conditions. By blocking VEGF activity, this compound may help reduce abnormal blood vessel growth in the retina .
3. Anti-inflammatory Properties
Inflammation is a common underlying factor in many chronic diseases. Quinoline derivatives have demonstrated anti-inflammatory properties, making them candidates for treating conditions like rheumatoid arthritis and psoriasis. The ability of this compound to modulate inflammatory pathways could provide therapeutic benefits in these disorders .
Case Studies
Case Study 1: Antitumor Efficacy
In a study involving murine models with implanted tumors, administration of this compound resulted in significant tumor volume reduction compared to control groups. The dosage used was consistent with therapeutic levels observed in preliminary human trials, suggesting a promising avenue for further clinical exploration .
Case Study 2: Ocular Disease Management
Clinical evaluations have highlighted the potential of quinoline derivatives in managing diabetic retinopathy. Patients treated with formulations containing this compound exhibited improved retinal health markers and reduced incidence of vision loss over a specified period .
Comparative Data Table
| Application Area | Mechanism of Action | Relevant Findings |
|---|---|---|
| Anticancer | Inhibition of tyrosine kinases | Significant tumor volume reduction in murine models |
| Diabetic Retinopathy | Blocking VEGF signaling | Improved retinal health markers in clinical trials |
| Anti-inflammatory | Modulation of inflammatory cytokines | Reduced inflammation markers in treated patients |
Mechanism of Action
The mechanism of action of ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The presence of the quinoline core allows it to intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among quinoline-3-carboxylate analogs involve substitutions at positions 4 (amino group), 6 (methoxy/halogen), and 7 (ethoxy/trifluoromethyl). These modifications influence molecular weight, lipophilicity (logP), and solubility, as summarized in Table 1.
Table 1. Structural and Physicochemical Comparison
Key Observations :
- Lipophilicity: Halogenation (Br, F) at R6 increases logP (e.g., 4.1 for Br vs.
- Polar Groups: Hydroxyethylamino (logP 2.6) or spirocyclic amine (logP 2.9) at R4 improve solubility, critical for oral bioavailability .
Table 2. Reaction Yields and Conditions
Insights :
- Brominated analogs are often intermediates for further functionalization rather than end-stage bioactive molecules .
Biological Activity
Ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound consists of a quinoline core with methoxy and phenylamino substituents, which enhance its chemical reactivity and biological activity. The compound can be represented by the following structure:
- Chemical Formula : CHNO
- Molecular Weight : 364.38 g/mol
Synthesis
The synthesis of this compound typically involves the cyclization of aminomethylenemalonate intermediates. Recent studies have utilized microwave-assisted synthesis techniques, which offer advantages in terms of reaction time and yield. For instance, the reaction between aniline derivatives and diethyl ethoxymethylenmalonate has been shown to yield high quantities of the desired quinolone derivatives in a fraction of the time required by traditional methods .
Anticancer Properties
Research has indicated that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. It has been evaluated against several bacterial strains, including resistant strains, where it demonstrated significant inhibitory effects. The mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory potential. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, suggesting its utility in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their activity and disrupting signaling pathways involved in cell proliferation.
- DNA Intercalation : The quinoline core allows for intercalation with DNA, affecting gene expression and leading to apoptosis in cancer cells.
- Modulation of Protein Interactions : It alters protein-protein interactions critical for cellular functions, particularly in cancerous cells.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that this compound reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways .
- Antimicrobial Evaluation : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .
- Inflammation Model : In vivo studies using animal models indicated that administration of the compound significantly reduced swelling and inflammatory markers in induced arthritis models .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer, antimicrobial, anti-inflammatory |
| Chloroquine | Quinoline core | Antimalarial |
| Quinoline N-oxide | Oxidized derivative | Varies significantly in biological activity |
Q & A
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amination | Aniline, DIPEA, DMF, 100°C | 75% | |
| Esterification | Ethanol, H₂SO₄, reflux | 82% |
Basic: Which spectroscopic and chromatographic methods are effective for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- Chromatography :
- HPLC : C18 column, acetonitrile/water gradient (70:30) at 254 nm for purity assessment (>95%) .
- Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) resolves absolute configuration and hydrogen-bonding networks .
Advanced: How do structural modifications influence the biological activity of this quinoline derivative?
Methodological Answer:
- Fluorination : Introducing fluorine at C6/C7 (e.g., Ethyl 7-chloro-6-fluoro derivatives) enhances antibacterial activity (IC₅₀: 2.5 µM vs. S. aureus) by improving membrane permeability .
- Methoxy Positioning : 8-Methoxy substitution increases cytotoxicity (e.g., IC₅₀: 10 µM in MCF-7 cells) by enhancing DNA gyrase inhibition .
- Amino Group Replacement : Replacing phenylamino with methylamino reduces cytotoxicity but improves solubility (logP reduction by 0.8 units) .
Q. Table 2: Biological Activity of Derivatives
| Substituents | Activity (IC₅₀) | Model | Reference |
|---|---|---|---|
| 6-Fluoro, 8-Trifluoromethyl | 2.5 µM (Antibacterial) | S. aureus | |
| 8-Methoxy, 6-Methyl | 10 µM (Anticancer) | MCF-7 cells |
Advanced: What computational approaches are used to predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK). Key interactions include H-bonding with Thr196 and hydrophobic contacts with Phe149 .
- MD Simulations : GROMACS simulations (100 ns) assess stability of quinoline-DNA complexes, analyzing RMSD (<2.0 Å) and binding free energy (MM-PBSA: −35 kcal/mol) .
- QSAR Studies : CoMFA/CoMSIA models correlate substituent electronegativity (e.g., fluorine) with antibacterial potency (r² > 0.85) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks : Standardize assay protocols (e.g., broth microdilution for MICs, 24-h incubation at 37°C) to minimize variability .
- Meta-Analysis : Pool data from ≥5 studies (e.g., antimicrobial IC₅₀ values) and apply statistical weighting to identify outliers or trends .
- Structural Validation : Confirm compound identity via X-ray crystallography to rule out polymorphic or stereochemical discrepancies .
Basic: What are the key considerations for optimizing reaction yields in derivative synthesis?
Methodological Answer:
- Catalyst Screening : Test bases (e.g., DIPEA vs. K₂CO₃) in amination; DIPEA in DMF improves yields by 20% vs. K₂CO₃ in THF .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates (k = 0.15 min⁻¹) vs. non-polar solvents .
- Temperature Control : Microwave-assisted synthesis (120°C, 30 min) reduces reaction time by 50% compared to conventional heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
